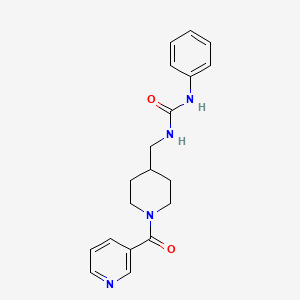

![molecular formula C22H44N2O3 B2827009 N-methyl-2-[2-[methyl(octyl)amino]-2-oxoethoxy]-N-octylacetamide CAS No. 218783-27-8](/img/structure/B2827009.png)

N-methyl-2-[2-[methyl(octyl)amino]-2-oxoethoxy]-N-octylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

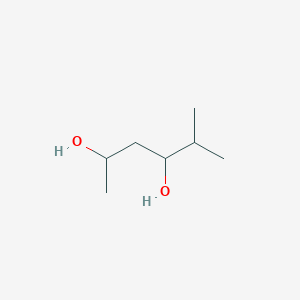

“N-methyl-2-[2-[methyl(octyl)amino]-2-oxoethoxy]-N-octylacetamide” is a chemical compound with the molecular formula CHNO . It is related to the class of compounds known as aminomethyl groups, which are monovalent functional groups with the formula −CH2−NH2 .

Synthesis Analysis

The synthesis of such compounds often involves the alkylation of amines . The reaction of N-methyl and/or N-phenyl cyano acetamide with 2-arylmethylene indan-l-3dione in boiling benzene containing ammonium acetate can yield corresponding 1-methyl and 1-phenyl-pyridines derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular mass of 384.596 Da and a monoisotopic mass of 384.335205 Da . Further analysis of the rotational spectrum and conformational structure would provide more insights into the shape of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of CHNO, an average mass of 384.596 Da, and a monoisotopic mass of 384.335205 Da .Scientific Research Applications

Allosteric Modifiers of Hemoglobin

Compounds structurally related to the query have been explored for their potential to modify the oxygen affinity of hemoglobin. For instance, certain derivatives have been identified as potent allosteric effectors of hemoglobin, which could be useful in clinical scenarios requiring manipulation of oxygen delivery, such as in cases of ischemia, stroke, or tumor radiotherapy. The development of these compounds is based on their ability to induce a right shift in the oxygen equilibrium curve of hemoglobin, pointing towards their applicability in modifying hemoglobin function for therapeutic purposes (Randad et al., 1991).

Fluorescent Probes for Carbonyl Compounds

Another area of application involves the development of molecular probes for the detection of carbonyl compounds in environmental samples. Compounds with similar functionalities have been used to create sensitive fluorescent probes capable of detecting trace amounts of aldehydes and ketones in water. This technology is crucial for monitoring water quality and for the study of environmental pollution (Houdier et al., 2000).

Glycolipid Analysis

In the field of biochemistry, methodologies involving derivatives with acetamide functionalities have been applied to analyze aminosugar linkages in glycolipids. These techniques are significant for elucidating the structures of complex biological molecules, which is essential for understanding cell membrane dynamics and for the development of glycolipid-based therapeutics (Stellner et al., 1973).

Antiviral and Neuroprotective Agents

Research has also explored the synthesis of novel compounds for their therapeutic efficacy in treating viral diseases like Japanese encephalitis. Studies highlight the antiviral and neuroprotective potential of certain acetamide derivatives, underscoring their importance in developing treatments for infectious diseases (Ghosh et al., 2008).

properties

IUPAC Name |

N-methyl-2-[2-[methyl(octyl)amino]-2-oxoethoxy]-N-octylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N2O3/c1-5-7-9-11-13-15-17-23(3)21(25)19-27-20-22(26)24(4)18-16-14-12-10-8-6-2/h5-20H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZNDIBVRLFRSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(C)C(=O)COCC(=O)N(C)CCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(1-{4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2826930.png)

![2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2826936.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2826940.png)

![N-[4-(4-Tert-butylphenyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2826942.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2826945.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2826946.png)